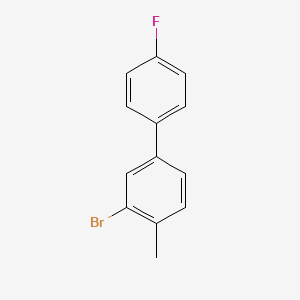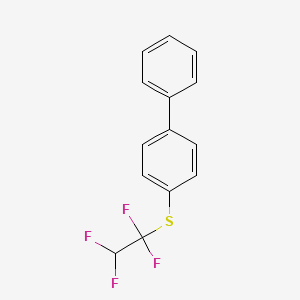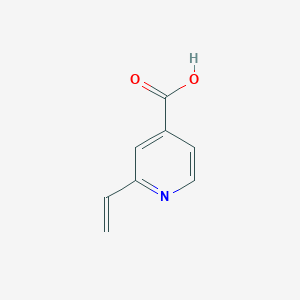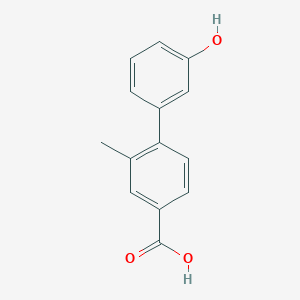![molecular formula C9H4Cl2O2S B6320071 6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid CAS No. 1392542-93-6](/img/structure/B6320071.png)
6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid” is a benzothiophene carboxylate derivative . It’s an inhibitor of myeloid cell leukemia 1 (Mcl-1) with a Ki value of 59 μM for binding of FITC-Mcl-1-BH2 peptide binding to Mcl-1 .
Molecular Structure Analysis
The empirical formula of “this compound” is C9H4Cl2O2S . Its molecular weight is 247.10 .作用機序
Target of Action
The primary targets of 6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid, also known as BT2, are the BCKDC kinase (BDK) and myeloid cell leukemia 1 (Mcl-1) . BDK is an enzyme that plays a crucial role in the metabolism of branched-chain amino acids, while Mcl-1 is a member of the Bcl-2 family of proteins that regulate apoptosis .
Mode of Action
BT2 acts as an inhibitor of both BDK and Mcl-1. It binds to BDK, triggering a conformational change in the N-terminal structural domain of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), leading to the dissociation of BDK from BCKDC . As for Mcl-1, BT2 acts as a selective inhibitor, with a Ki value of 59 µM for binding of FITC-Mcl-1-BH2 peptide binding to Mcl-1 .
Biochemical Pathways
The binding of BT2 to BDK affects the metabolic pathway of branched-chain amino acids by enhancing the activity of BCKDC . On the other hand, the inhibition of Mcl-1 can lead to the induction of apoptosis, affecting cell survival pathways .
Pharmacokinetics
It is soluble in dmso, which suggests it could have good bioavailability .
Result of Action
In vivo studies have shown that BT2 treatment enhances BCKDC activity in the heart, muscle, and kidney, correlating with decreased phosphorylation in these tissues . Additionally, BT2 treatment reduces the protein levels of BDK in kidneys and heart . The inhibition of Mcl-1 by BT2 could potentially lead to the induction of apoptosis .
Action Environment
It is known that bt2 is stable for up to 3 months when solutions in dmso are stored at -20°c .
生化学分析
Biochemical Properties
6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid is known to interact with several enzymes and proteins. It acts as an inhibitor of the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BDK), with an IC50 value of 3.19 μM . This interaction triggers a conformational change in the N-terminal structural domain of the BCKD complex (BCKDC), leading to the dissociation of BDK from BCKDC .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It increases cellular BCKDC activity in cultures and induces BDK degradation in mice and rats in vivo, effectively upregulating tissue BCKDC activity and downregulating plasma branched-chain amino acid (BCAA) level .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It binds to BDK, triggering a conformational change that leads to the dissociation of BDK from the BCKDC .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to have a robust effect on enhancing BCKDC activity in the heart, muscle, and kidney . It also reduces the protein levels of BDK in kidneys and heart .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A dosage of 20 mg/kg/day administered via intraperitoneal injection daily for 7 days in C57BL/6J male mice resulted in a robust enhancement of BCKDC activity in the heart .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its role as a BDK inhibitor .
特性
IUPAC Name |
6,7-dichloro-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2S/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLOUZKNUHOKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(S2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6320056.png)
